

2-Fluoro-6-iodobenzoic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Fluoro-6-iodobenzoic acid**

Cat. No.: **B047903**

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An In-Depth Technical Guide to **2-Fluoro-6-iodobenzoic Acid**: Synthesis, Applications, and Experimental Protocols

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with halogenated aromatic building blocks. We will delve into the core characteristics of **2-Fluoro-6-iodobenzoic acid**, moving beyond basic data to provide actionable insights into its synthesis, strategic applications, and safe handling. The methodologies described herein are grounded in established laboratory practices, ensuring reliability and reproducibility.

Core Physicochemical & Structural Characteristics

2-Fluoro-6-iodobenzoic acid (CAS No. 111771-08-5) is a versatile bi-halogenated aromatic carboxylic acid. Its structure is notable for the ortho positioning of three distinct functional groups: a carboxylic acid, a fluorine atom, and an iodine atom. This specific arrangement dictates its unique reactivity and utility as a synthetic intermediate. The steric hindrance and electronic effects imparted by the bulky iodine and the highly electronegative fluorine atom are critical to its chemical behavior.

The compound typically appears as a yellow to light brown or off-white crystalline powder.[\[1\]](#)[\[2\]](#) [\[3\]](#) Its fundamental properties are summarized below for quick reference.

Property	Value	Source(s)
Molecular Weight	266.01 g/mol	[2][4][5]
Molecular Formula	C ₇ H ₄ FIO ₂	[2][4][6]
CAS Number	111771-08-5	[1][4][6]
Melting Point	123-126 °C	[1][2][5]
Boiling Point	301.6 ± 27.0 °C (at 760 mmHg)	[7]
Density	~1.96 - 2.1 g/cm ³	[2][7]
Appearance	Yellow to light brown powder	[1][2]
Solubility	Soluble in methanol	[2]
pKa	(Predicted)	N/A
LogP	2.1 - 2.55	[6][8]

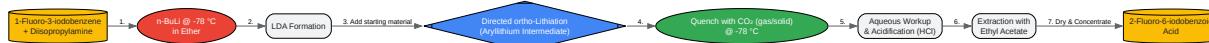
Synthesis Protocol: Ortho-Lithiation and Carboxylation

The synthesis of **2-Fluoro-6-iodobenzoic acid** can be efficiently achieved via a directed ortho-metallation (DoM) strategy. The following protocol is adapted from established literature procedures and provides a reliable pathway to the target compound.[1]

Rationale of Experimental Design

The core of this synthesis relies on the principle of directed ortho-metallation. The fluorine atom in the starting material, 1-fluoro-3-iodobenzene, is a modest directing group. However, the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures allows for the regioselective deprotonation at the C2 position, which is situated between the two halogens. The bulky iodine atom sterically disfavors deprotonation at the C4 position. Subsequent quenching of the resulting aryllithium intermediate with solid carbon dioxide (dry ice) introduces the carboxylic acid group at the desired position. This low-temperature, one-pot procedure is highly effective for achieving specific regioselectivity.

Synthesis Workflow Diagram



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Caption: Directed ortho-metalation synthesis workflow for **2-Fluoro-6-iodobenzoic acid**.

Step-by-Step Experimental Protocol

- **Inert Atmosphere:** Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.
- **Base Preparation (LDA):** To the flask, add anhydrous diethyl ether (300 mL) and diisopropylamine (33.3 g, 330 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (120 mL of a 2.5 M solution in hexanes, 300 mmol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
- Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of lithium diisopropylamide (LDA).
- **Lithiation:** Prepare a solution of 1-fluoro-3-iodobenzene (22.2 g, 100 mmol) in anhydrous diethyl ether (100 mL). Add this solution dropwise to the LDA mixture at -78 °C.
- Stir the reaction mixture at this temperature for 1-2 hours. Formation of the aryllithium intermediate is typically rapid.
- **Carboxylation:** While maintaining the temperature at -78 °C, pass a steady stream of dry carbon dioxide gas through the reaction mixture, or add crushed, high-purity dry ice in small portions until the exothermic reaction ceases.

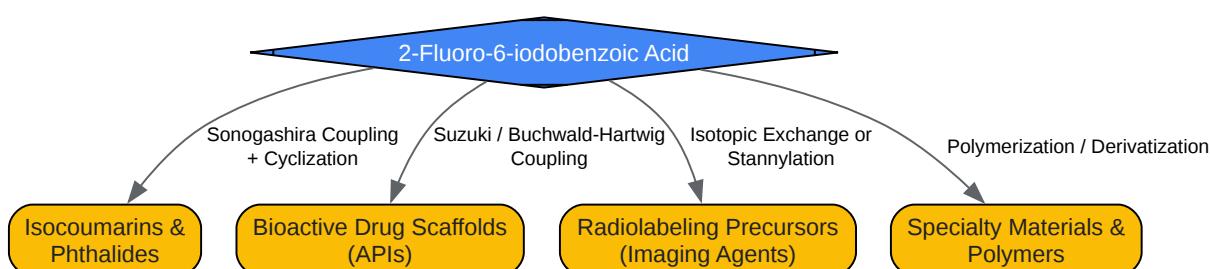
- Allow the mixture to slowly warm to room temperature overnight with continuous stirring.
- Workup and Isolation: Quench the reaction by carefully adding deionized water (300 mL). Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with diethyl ether (2 x 100 mL) to remove any unreacted starting material.
- Cool the aqueous layer in an ice bath and acidify to a pH of ~1 by the dropwise addition of 4 M hydrochloric acid. A precipitate should form.
- Extract the acidified aqueous layer with ethyl acetate (3 x 300 mL).
- Combine the organic extracts, wash with saturated brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford **2-fluoro-6-iodobenzoic acid** as a yellow solid.^[1]

Strategic Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of **2-fluoro-6-iodobenzoic acid** makes it a powerful building block. The carboxylic acid provides a handle for amide coupling or esterification, while the two different halogens can be selectively functionalized in cross-coupling reactions.

Role as a Synthetic Precursor

This compound is a key intermediate for synthesizing more complex molecules.^[9] The iodine atom is particularly susceptible to substitution via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the fluorine atom can enhance the metabolic stability and binding affinity of a final drug candidate.

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Caption: Key synthetic applications derived from **2-Fluoro-6-iodobenzoic acid**.

Synthesis of Isocoumarins

A notable application is the regioselective one-pot synthesis of isocoumarins, which are structural motifs found in many biologically active natural products.^[1] By reacting **2-fluoro-6-iodobenzoic acid** with terminal alkynes under palladium catalysis, researchers can control the reaction temperature to selectively form either isocoumarins or phthalides.^[10] This demonstrates the compound's utility in constructing complex heterocyclic systems.

Utility in Medicinal Chemistry

In drug development, the introduction of fluorine into a molecule is a common strategy to block metabolic oxidation sites and improve pharmacokinetic properties. The iodine atom serves a dual purpose: it can be a crucial part of a pharmacophore, or it can be used as a handle for late-stage functionalization to rapidly generate compound libraries. Furthermore, the iodine can be replaced with a radioisotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in diagnostic imaging or radiotherapy.^{[9][11]}

Analytical Characterization

To validate the successful synthesis and purity of the compound, a suite of analytical techniques is required.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Expect signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, with characteristic splitting patterns due to H-H and H-F coupling. The carboxylic acid proton will appear as a broad singlet far downfield (δ > 10 ppm).
- ^{13}C NMR: Will show seven distinct carbon signals, including the carboxyl carbon (~165-170 ppm) and the carbon atoms directly attached to fluorine and iodine, which will have characteristic chemical shifts and C-F coupling.
- ^{19}F NMR: A single resonance, providing unambiguous confirmation of the fluorine atom's presence.
- Infrared (IR) Spectroscopy: Key stretches will include a broad O-H band for the carboxylic acid (~2500-3300 cm^{-1}), a sharp C=O stretch (~1700 cm^{-1}), and C-F/C-I stretches in the fingerprint region.
- Mass Spectrometry (MS): The molecular ion peak (M^+) should be observed at m/z 266, with a characteristic isotopic pattern for iodine.

Authoritative spectral data for **2-Fluoro-6-iodobenzoic acid** can be found in public databases for comparison.[\[12\]](#)

Safety, Handling, and Storage

Proper handling of **2-Fluoro-6-iodobenzoic acid** is essential to ensure laboratory safety. It is classified as a hazardous substance.

- GHS Hazard Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[5\]](#)[\[13\]](#)[\[14\]](#)
- Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles (EN 166 standard).[\[13\]](#)[\[14\]](#)
- Handling: Avoid generating dust. Use with adequate ventilation. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[\[15\]](#)[\[16\]](#)

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][15]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[13]

Conclusion

2-Fluoro-6-iodobenzoic acid is more than a simple chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactivity, stemming from its unique substitution pattern, provides chemists with a reliable and versatile platform for the synthesis of novel pharmaceuticals, agrochemicals, and materials. Understanding its properties, synthesis, and safe handling protocols is paramount for harnessing its full potential in research and development.

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- To cite this document: BenchChem. [2-Fluoro-6-iodobenzoic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b047903#2-fluoro-6-iodobenzoic-acid-molecular-weight\]](https://www.benchchem.com/product/b047903#2-fluoro-6-iodobenzoic-acid-molecular-weight)

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